Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release
This technical guide provides a comprehensive analysis of the spectral data for 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (CAS No. 1277179-33-5), a key heterocyclic intermediate in the development of novel therapeutics and functional materials. Given the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a robust analytical framework by integrating theoretical predictions for the target molecule with experimental data from its close structural analog, 2-Amino-4,6-dichloropyrimidine (CAS No. 56-05-3).
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the unambiguous identification and characterization of this important synthetic building block.
Molecular Structure and Spectroscopic Overview
2-Amino-4,6-dichloropyrimidine-5-carbonitrile is a highly functionalized pyrimidine ring, featuring an amino group, two chloro substituents, and a nitrile group. This unique substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic signatures. The electron-withdrawing nature of the chloro and cyano groups, combined with the electron-donating amino group, creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.
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// Atom nodes
N1 [label="N", pos="0,1!", color="#4285F4"];
C2 [label="C", pos="-0.87,0.5!", fontcolor="#202124"];
N3 [label="N", pos="-0.87,-0.5!", color="#4285F4"];
C4 [label="C", pos="0,-1!", fontcolor="#202124"];
C5 [label="C", pos="0.87,-0.5!", fontcolor="#202124"];
C6 [label="C", pos="0.87,0.5!", fontcolor="#202124"];
// Substituent nodes
N_amino [label="H₂N", pos="-1.73,1!", color="#34A853"];
Cl_4 [label="Cl", pos="0,-2!", color="#EA4335"];
CN_5 [label="C≡N", pos="1.73,-1!", color="#FBBC05"];
Cl_6 [label="Cl", pos="1.73,1!", color="#EA4335"];
// Bonds
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- N1;
// Substituent bonds
C2 -- N_amino;
C4 -- Cl_4;
C5 -- CN_5;
C6 -- Cl_6;
}
caption="Molecular Structure of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile"
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Amino-4,6-dichloropyrimidine-5-carbonitrile, the absence of a proton at the 5-position, which is substituted by a carbonitrile group, is a key distinguishing feature from its analog, 2-Amino-4,6-dichloropyrimidine.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is expected to be simple, primarily showing the signal for the amino protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | Broad Singlet | 2H | -NH₂ |
Rationale for Predictions:
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will be more informative, with distinct signals for each carbon atom in the molecule. The presence of the carbonitrile group will introduce a characteristic signal and influence the chemical shifts of the pyrimidine ring carbons.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C2 (-NH₂) | ~163 |
| C4/C6 (-Cl) | ~158 |
| C5 (-CN) | ~105 |
| -C≡N | ~115 |
Rationale for Predictions:
-
C2, C4, C6: The chemical shifts of the pyrimidine ring carbons are influenced by the attached electronegative atoms. The carbons bonded to chlorine (C4 and C6) are expected to be significantly deshielded.[1]
-
C5: The carbon bearing the cyano group (C5) is expected to be at a relatively upfield position compared to the other ring carbons.
-
-C≡N: The carbon of the nitrile group typically appears in the 110-125 ppm range.
Experimental NMR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)
For validation and comparison, the experimental NMR data for the analog lacking the 5-carbonitrile group is presented below.
¹H NMR of 2-Amino-4,6-dichloropyrimidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
| ~6.5 - 7.5 | Singlet | 1H | H-5 |
¹³C NMR of 2-Amino-4,6-dichloropyrimidine
| Carbon Atom | Chemical Shift (δ) ppm |
| C2 (-NH₂) | ~162 |
| C4/C6 (-Cl) | ~160 |
| C5 (-H) | ~108 |
The key difference to note is the presence of the H-5 proton signal in the ¹H NMR and the corresponding C5-H carbon signal in the ¹³C NMR of the analog, which would be absent in the spectrum of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile.
NMR Experimental Protocol
A general protocol for acquiring NMR spectra for this class of compounds is as follows:
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weigh -> dissolve -> transfer -> insert -> lock_shim;
lock_shim -> acquire_h1 -> ft;
lock_shim -> acquire_c13 -> ft;
ft -> phase_baseline -> calibrate -> integrate;
}
caption="General NMR Experimental Workflow"
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile will be characterized by the vibrations of the N-H, C≡N, and C-Cl bonds, as well as the pyrimidine ring stretches.
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium-Strong, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| 2240 - 2210 | Medium-Strong, Sharp | C≡N stretching of the nitrile group |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~850 - 750 | Strong | C-Cl stretching |
Rationale for Predictions:
-
N-H Stretching: The primary amine will show two distinct stretching bands corresponding to asymmetric and symmetric vibrations.[2]
-
C≡N Stretching: The carbon-nitrogen triple bond of the nitrile group gives a characteristic sharp absorption in a relatively clean region of the spectrum.[3]
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrimidine ring will appear in the 1600-1400 cm⁻¹ region.
-
C-Cl Stretching: The carbon-chlorine bonds will have strong absorptions in the fingerprint region.[2]
Experimental IR Data for 2-Amino-4,6-dichloropyrimidine (for comparison)
A study on the infrared spectrum of 2-Amino-4,6-dichloropyrimidine reported the following key absorptions:[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3470 | vs | N-H Asymmetric stretching |
| 3390 | ms | N-H Symmetric stretching |
| 1225 | vs | C-H in-plane-bend |
| 845 | w | C-C out-of-plane-bend |
| 300 | s | C-Cl in-plane-bend |
| 220 | m | C-Cl out-of-plane-bend |
The most significant difference in the IR spectrum of the carbonitrile derivative would be the presence of the strong, sharp C≡N stretching band around 2230 cm⁻¹.
IR Experimental Protocol
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rankdir=LR;
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clean -> place -> apply_pressure -> background -> sample_scan -> subtract -> label_peaks;
}
caption="General ATR-FTIR Experimental Workflow"
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
For 2-Amino-4,6-dichloropyrimidine-5-carbonitrile (Molecular Weight: ~189.00 g/mol ), the mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The approximate ratio of the M+, [M+2]+, and [M+4]+ peaks will be 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl.
Expected Molecular Ion Peaks:
| Ion | m/z |
| [M]⁺ (²³⁵Cl) | ~188 |
| [M+2]⁺ (¹³⁵Cl, ¹³⁷Cl) | ~190 |
| [M+4]⁺ (²³⁷Cl) | ~192 |
Predicted Fragmentation Pathway
The fragmentation of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile is likely to proceed through the loss of small, stable molecules or radicals.
dot
graph "ms_fragmentation" {
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node [shape=plaintext, fontcolor="#202124"];
edge [color="#EA4335", fontcolor="#EA4335"];
M [label="[M]⁺\nm/z ~188, 190, 192"];
M_minus_Cl [label="[M-Cl]⁺"];
M_minus_HCN [label="[M-HCN]⁺"];
M_minus_Cl_HCN [label="[M-Cl-HCN]⁺"];
M -> M_minus_Cl [label="- Cl"];
M -> M_minus_HCN [label="- HCN"];
M_minus_Cl -> M_minus_Cl_HCN [label="- HCN"];
}
caption="Predicted MS Fragmentation Pathway"
Experimental Mass Spectrum Data for 2-Amino-4,6-dichloropyrimidine (for comparison)
The mass spectrum of 2-Amino-4,6-dichloropyrimidine (Molecular Weight: ~163.99 g/mol ) shows a molecular ion peak cluster around m/z 163 and 165, consistent with the presence of two chlorine atoms.[4]
Mass Spectrometry Experimental Protocol
A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a relevant m/z range (e.g., 50-500).
Conclusion
The spectroscopic characterization of 2-Amino-4,6-dichloropyrimidine-5-carbonitrile can be effectively achieved through a combined analysis of NMR, IR, and MS data. While direct experimental data is not widely available, this guide provides a robust framework based on theoretical predictions and comparison with the well-characterized analog, 2-Amino-4,6-dichloropyrimidine. The key distinguishing features to look for are the absence of a C5-H signal in the NMR spectra, the presence of a strong nitrile stretch in the IR spectrum, and a molecular ion peak cluster in the mass spectrum corresponding to a molecular weight of approximately 189 g/mol . This guide serves as a valuable resource for researchers working with this versatile chemical intermediate.
References
-
PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
- Sharma, S. K., et al. (Year of publication not available). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
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